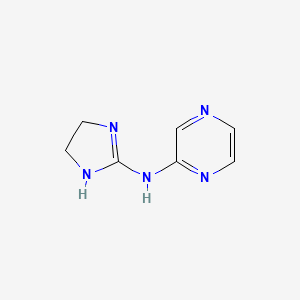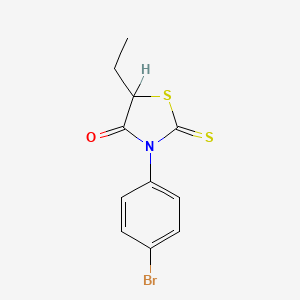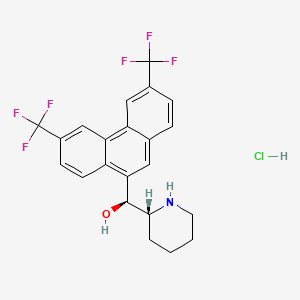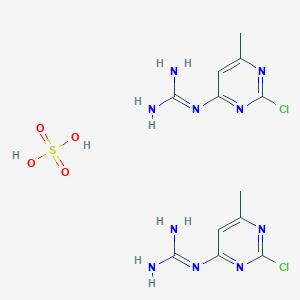
1,1-Diethoxyethane-1-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxyethane-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide group (-O-O-) attached to an ethane backbone with two ethoxy groups (-O-C2H5) at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethoxyethane-1-peroxol can be synthesized through the reaction of 1,1-diethoxyethane with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide. The reaction can be represented as follows:
CH3CH(OCH2CH3)2+H2O2→CH3CH(OCH2CH3)2O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to ensure precise control over reaction conditions. The use of stabilizers is common to prevent the decomposition of the peroxide during storage and handling.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxyethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The ethoxy groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
Oxidation: Produces corresponding ketones or aldehydes.
Reduction: Produces alcohols or ethers.
Substitution: Produces substituted ethoxy derivatives.
Aplicaciones Científicas De Investigación
1,1-Diethoxyethane-1-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into molecules.
Biology: Investigated for its potential as a disinfectant due to its oxidative properties.
Medicine: Explored for its potential use in drug synthesis and as a sterilizing agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 1,1-diethoxyethane-1-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can oxidize various substrates, leading to the formation of oxidized products. The molecular targets include unsaturated bonds, sulfides, and other electron-rich sites in organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethoxyethane: Lacks the peroxide group and is primarily used as a solvent and intermediate in organic synthesis.
Diethyl ether: A simple ether without the peroxide functionality, used as a solvent and anesthetic.
Ethylidene diethyl ether: Similar structure but without the peroxide group, used in organic synthesis.
Uniqueness
1,1-Diethoxyethane-1-peroxol is unique due to its peroxide group, which imparts oxidative properties not found in the similar compounds listed above. This makes it particularly useful in applications requiring oxidation reactions.
Propiedades
Número CAS |
25355-09-3 |
|---|---|
Fórmula molecular |
C6H14O4 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
1,1-diethoxy-1-hydroperoxyethane |
InChI |
InChI=1S/C6H14O4/c1-4-8-6(3,10-7)9-5-2/h7H,4-5H2,1-3H3 |
Clave InChI |
JFZKAUKOZJEGEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(OCC)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


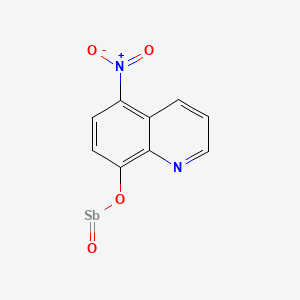
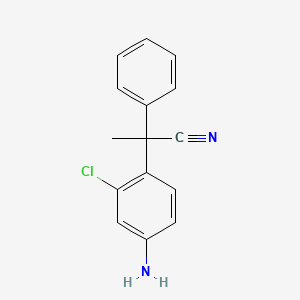

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
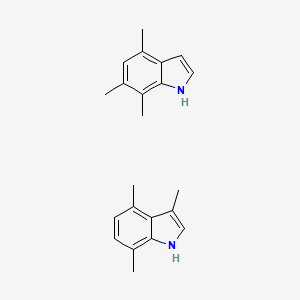

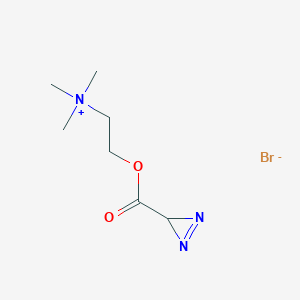
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
